6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
Overview
Description
6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound features a benzyl group attached to a tetrahydroisoquinoline core, with methoxy groups at strategic positions on the benzene rings. Its intricate structure and functional groups make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium(VI) oxide or manganese dioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding quinones or hydroxylated derivatives.
Reduction: Reduction reactions can produce saturated analogs or other reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol has been studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural similarity to other bioactive compounds suggests that it may interact with various molecular targets, offering therapeutic benefits.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable for creating specialized materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol exerts its effects depends on its molecular targets and pathways. For example, if used as an antioxidant, it may neutralize free radicals through electron donation, preventing oxidative damage to cells. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
6-Methoxy-1-(4-methoxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness: 6-Methoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-7-ol stands out due to its specific arrangement of methoxy and benzyl groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-5-3-13(4-6-16)11-19-8-7-14-10-18(22-2)17(20)9-15(14)12-19/h3-6,9-10,20H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHXUCQTTQOORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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